

Application Notes and Protocols: Suzuki Coupling Reactions Involving Brominated Anilines

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Compound of Interest

Compound Name: *4-Bromo-N,N,3-trimethylaniline*

Cat. No.: *B1589959*

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Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures.[3][4][5] Brominated anilines are valuable substrates in this context, serving as key building blocks for a diverse array of pharmaceuticals, agrochemicals, and functional materials.[6] The amino group's electronic and coordinating properties, however, introduce specific challenges and considerations that necessitate carefully optimized protocols.

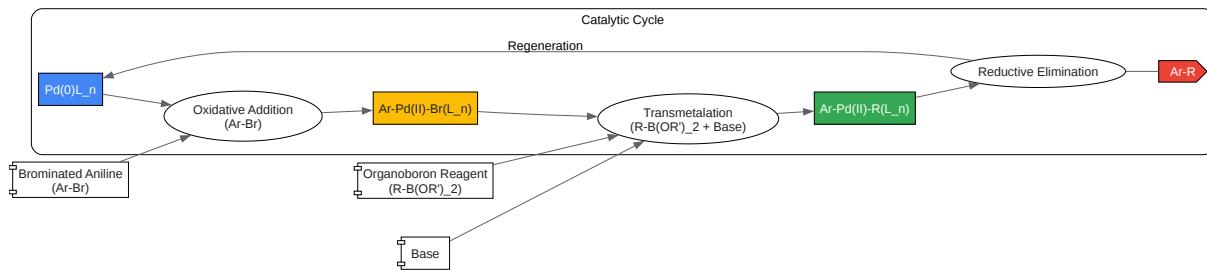
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of Suzuki coupling reactions involving brominated anilines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers field-proven insights to empower users to not only replicate but also intelligently adapt these protocols for their specific research needs.

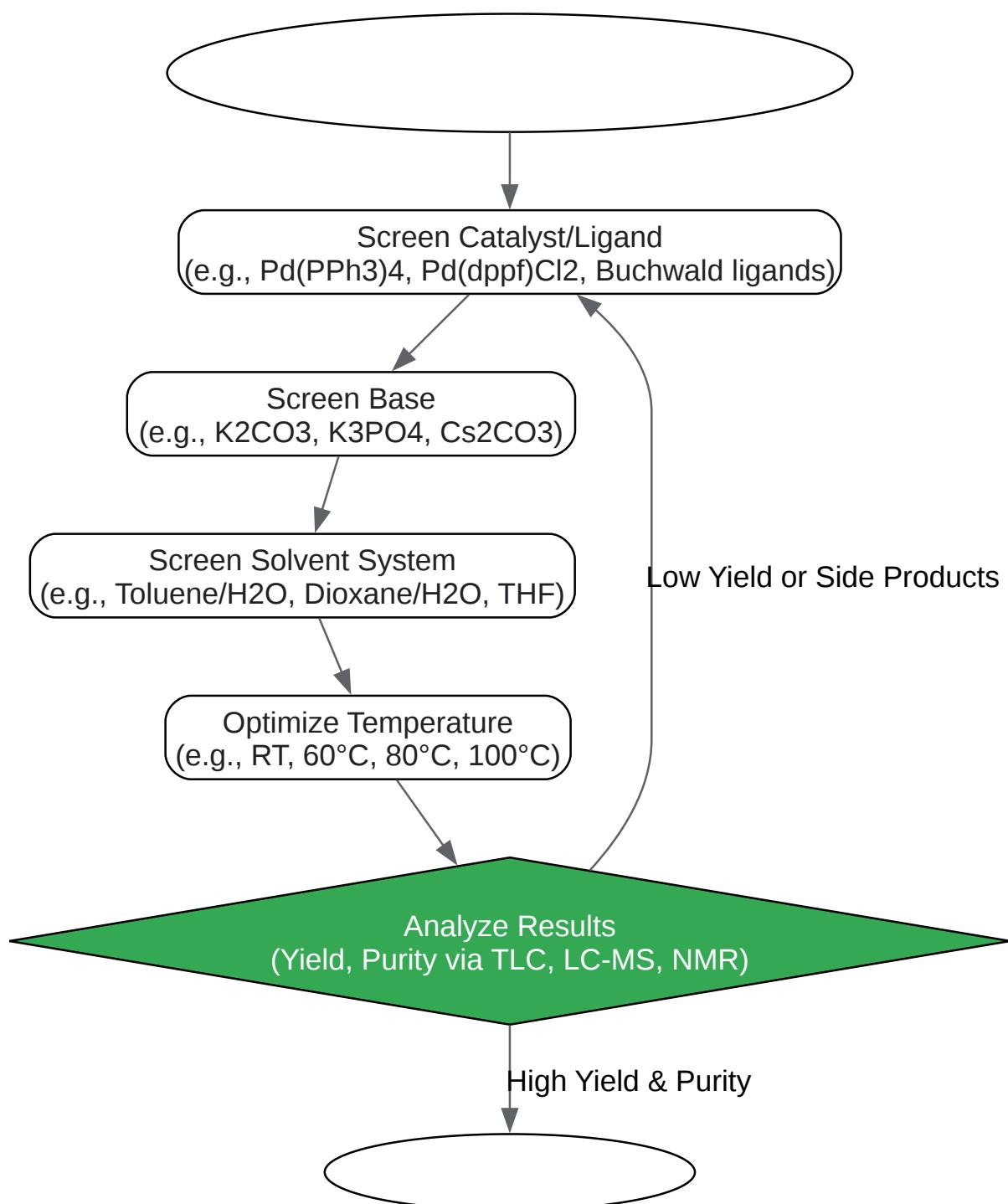
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.^{[7][8]} The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.^[9]

- Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (in this case, a brominated aniline) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.^[8] The electron-donating nature of the aniline's amino group can make this step more challenging compared to electron-deficient aryl halides.^[10]
- Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is critically facilitated by a base, which activates the organoboron compound, rendering it more nucleophilic.^{[11][12]}
- Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.^[9]

Visualization of the Catalytic Cycle



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